molecular formula C9H15NS B15257530 3-Methyl-1-(thiophen-2-yl)butan-1-amine

3-Methyl-1-(thiophen-2-yl)butan-1-amine

Cat. No.: B15257530
M. Wt: 169.29 g/mol
InChI Key: PGVBRDBJESXVRL-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C9H15NS It is a derivative of butanamine, featuring a thiophene ring substituted at the 2-position and a methyl group at the 3-position of the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene-2-carboxaldehyde and 3-methylbutan-1-amine.

    Condensation Reaction: The thiophene-2-carboxaldehyde undergoes a condensation reaction with 3-methylbutan-1-amine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(thiophen-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Methyl-1-(thiophen-2-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(thiophen-2-yl)butan-1-one: A ketone derivative with similar structural features.

    Methiopropamine: A thiophene-based compound with stimulant properties.

    Thiophene-2-ethylamine: A related amine with a different substitution pattern.

Uniqueness

3-Methyl-1-(thiophen-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a butanamine chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

3-methyl-1-thiophen-2-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7-8H,6,10H2,1-2H3

InChI Key

PGVBRDBJESXVRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CS1)N

Origin of Product

United States

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